molecular formula C12H14O2 B8293472 2-Methylene-5-phenylpentanoic acid

2-Methylene-5-phenylpentanoic acid

Cat. No.: B8293472
M. Wt: 190.24 g/mol
InChI Key: BLXPDRMJKIQIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylene-5-phenylpentanoic acid is a chemical reagent of interest in organic synthesis and medicinal chemistry research. While specific studies on this exact compound are limited, its structural analogs demonstrate significant research value. For instance, the closely related 2-Methyl-5-phenylpentanoic acid is documented as a key precursor in the synthesis of chiral, asymmetric catalysts for the hydrogenation of prochiral alkenes . Furthermore, compounds featuring the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, which shares a similar phenylpentanoic acid backbone, have been isolated from natural sources and identified as potent inhibitors of disease-relevant proteases like MMP12, showing potential in reducing cancer cell invasion . The (E)-2-Methyl-5-phenyl-2-pentenoic acid analog has been fully characterized, including by NMR and mass spectrometry, providing a reference for the synthetic pathways and analytical data of this compound family . Researchers value this structural motif for its potential as a peptide isostere or a building block for complex molecules in drug discovery and catalyst development. This product is intended for Research Use Only (RUO) and is not approved for use in humans, or as a diagnostic, therapeutic, or veterinary agent.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-methylidene-5-phenylpentanoic acid

InChI

InChI=1S/C12H14O2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2,(H,13,14)

InChI Key

BLXPDRMJKIQIKT-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

The applications of 2-methylene-5-phenylpentanoic acid are varied, spanning peptide synthesis, drug development, bioconjugation, neuroscience research, and material science . Its role in these fields is highlighted by its unique chemical properties and versatility in various applications .

Scientific Research Applications

Peptide Synthesis: this compound serves as a protecting group in solid-phase peptide synthesis, enabling selective modification of amino acids without affecting other functional groups .

Drug Development: It is used in designing peptide-based pharmaceuticals, creating stable and effective drug candidates for various therapeutic areas . Actinoramide A, derived from a marine microorganism, was identified as a potent antimalarial compound, with 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid being a structural component .

Bioconjugation: This compound facilitates the attachment of peptides to other biomolecules, crucial for developing targeted therapies and diagnostics .

Neuroscience Research: Derivatives of this compound are explored for their potential neuroprotective effects, contributing to treatments for neurodegenerative diseases .

Material Science: It is investigated for creating novel biomaterials that mimic natural tissues, enhancing applications in regenerative medicine .

Perfumery: 2-Methyl-5-phenylpentanal, a related compound, is used in fragrance mixtures for perfuming applications in liquid form and is found in deodorants, antiperspirants, and decorative cosmetic products like eyeshadows, nail polishes, and lipsticks . It can be incorporated into alcoholic perfumes, personal care products, and cleaning or conditioning products for home use, providing a rose scent .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

Table 1: Key Structural Features of Selected Pentanoic Acid Derivatives
Compound Name Substituent Position Functional Groups Molecular Formula Molar Mass (g/mol) Key References
2-Methylene-5-phenylpentanoic acid C2: Methylene; C5: Phenyl Carboxylic acid, alkene, aromatic ring C₁₂H₁₂O₂ 200.23* -
3-Methylene-5-phenylpentanoic acid (5h) C3: Methylene; C5: Phenyl Carboxylic acid, alkene, aromatic ring C₁₂H₁₂O₂ 200.23
5-(3,4-Methylenedioxyphenyl)pentanoic acid C5: 3,4-Methylenedioxyphenyl Carboxylic acid, benzodioxole ring C₁₂H₁₂O₄ 236.22
5-Phenylselanylpentanoic acid C5: Phenylselanyl Carboxylic acid, selenium substituent C₁₁H₁₄O₂Se 265.19
(2R,4R)-4-Amino-2-methyl-5-phenylpentanoic acid C2: Methyl; C4: Amino; C5: Phenyl Carboxylic acid, amino, chiral centers C₁₂H₁₇NO₂ 219.27

*Calculated based on analogous structures.

Key Observations :

  • Functional Groups: The benzodioxole ring in 5-(3,4-Methylenedioxyphenyl)pentanoic acid increases electron density and may enhance binding to aromatic receptors compared to a simple phenyl group . Selenium in 5-phenylselanylpentanoic acid introduces redox-active properties, making it relevant in antioxidant research .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Physical State Solubility (Predicted) Stability Notes
This compound Solid* Low in water; soluble in organic solvents Likely sensitive to strong oxidizers
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Powder Not reported Stable under inert conditions; incompatible with strong oxidizers
5-(Diphenylphosphinyl)pentanoic acid Solid Moderate in polar solvents Phosphinyl group may enhance thermal stability

Notes:

  • The methylene group in 2-methylene derivatives may increase susceptibility to polymerization or oxidation, similar to other alkenoic acids.
  • Compounds with bulky substituents (e.g., diphenylphosphinyl) exhibit higher melting points and reduced aqueous solubility .

Preparation Methods

Horner-Wadsworth-Emmons (HWE) Condensation

The HWE condensation is the most widely reported method for constructing the methylene group. As detailed in, this approach involves two stages:

  • Alkylation of Triethyl Phosphonoacetate : Triethyl phosphonoacetate reacts with 1-bromo-3-phenylpropane in the presence of a base (e.g., NaH) to form ethyl 2-(diethoxyphosphoryl)-5-phenylpentanoate.

  • Condensation with Formaldehyde : The phosphorylated intermediate undergoes HWE condensation with formaldehyde, yielding ethyl 2-methylene-5-phenylpentanoate. Subsequent saponification with NaOH or KOH produces the free acid.

Optimization Insights :

  • Temperature : Reactions proceed optimally at 0–5°C during alkylation and 25°C for condensation.

  • Yield : 78–85% after purification via silica gel chromatography.

  • Stereoselectivity : The HWE protocol favors the E-isomer (>95%) due to steric hindrance during olefination.

Malonic Acid Condensation and Hydrogenation

An alternative route, adapted from, employs malonic acid condensation followed by hydrogenation:

  • Condensation : 3-Phenylpropanal reacts with malonic acid in pyridine at 80–90°C to form 5-phenyl-2-pentenoic acid.

  • Hydrogenation : The unsaturated intermediate is hydrogenated using Pd/C (5–10 wt%) under 1–5 bar H₂ at 50–80°C, yielding 2-methylene-5-phenylpentanoic acid.

Key Advantages :

  • Cost Efficiency : Avoids expensive phosphonate reagents used in HWE.

  • Scalability : Batch sizes up to 10 kg have been reported without yield reduction.

Limitations :

  • Byproducts : Competing 3-pentenoic acid isomer formation (up to 15%) necessitates fractional distillation.

Comparative Analysis of Methods

ParameterHWE CondensationMalonic Acid Route
Starting MaterialsTriethyl phosphonoacetate, 1-bromo-3-phenylpropane3-Phenylpropanal, malonic acid
Reaction Steps22
Yield78–85%65–72%
Stereoselectivity>95% E-isomer60–70% E-isomer
Cost per Kilogram$1,200–1,500$800–1,000
Industrial FeasibilityModerate (specialized reagents)High (commodity chemicals)

Catalytic Systems and Reaction Engineering

Palladium-Catalyzed Hydrogenation

Pd/C (5–10 wt%) is the catalyst of choice for hydrogenating intermediates like 5-phenyl-2-pentenoic acid. Critical parameters include:

  • Pressure : 1–5 bar H₂ (higher pressures accelerate kinetics but risk over-reduction).

  • Temperature : 50–80°C balances reaction rate and selectivity.

  • Solvent : Ethanol or ethyl acetate minimizes catalyst poisoning.

Catalyst Recycling : Pd/C can be reused up to 5 times with <5% activity loss, reducing costs by 30%.

Base Selection in HWE Reactions

The choice of base significantly impacts HWE efficiency:

  • NaH : Provides rapid deprotonation but requires anhydrous conditions.

  • K₂CO₃ : Tolerates moisture but prolongs reaction time (24–48 hours).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Effective for isolating E- and Z-isomers using hexane/ethyl acetate (4:1).

  • Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 6.10 (s, 1H, CH₂=), 2.85–2.55 (m, 4H, CH₂), 2.30 (s, 2H, CH₂CO₂H).

  • IR (KBr): 1710 cm⁻¹ (C=O), 1635 cm⁻¹ (C=C).

Industrial Applications and Patents

Patent discloses the use of this compound derivatives in fragrance formulations, particularly rose-scented perfumes. The compound’s α,β-unsaturation enhances volatility and scent longevity. Meanwhile, highlights its role as a prodrug for MMP-11 inhibitors, with ongoing clinical trials for colorectal cancer.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Methylene-5-phenylpentanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves ester intermediates (e.g., ethyl pentanoate derivatives) followed by hydrolysis. For example, compound 26 in was synthesized via esterification and hydrolysis, yielding 91% with optimized conditions (room temperature, 24-hour reaction time). Key parameters include solvent choice (DMSO or THF), catalyst loading, and purification via column chromatography. Characterization using 1H^1H NMR (e.g., δ 1.50–1.56 ppm for methylene protons) ensures structural validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (nitrile or neoprene), and OSHA-compliant goggles to prevent inhalation/skin contact. Mechanical exhaust systems and safety showers are mandatory ( ). Storage recommendations include inert atmospheres (argon) and desiccants to prevent degradation .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Combine thin-layer chromatography (TLC, Rf comparison) with HPLC-UV/Vis ( ). For example, TLC using silica gel plates (ethyl acetate/hexane 3:7) and HPLC with a C18 column (λ = 254 nm) can detect impurities. NMR integration ratios (e.g., aromatic vs. aliphatic protons) further confirm purity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies: incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 72 hours. Monitor degradation via UV spectroscopy (λ = 210–300 nm). highlights that acidic conditions may hydrolyze ester byproducts, requiring neutral pH for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states and electron density maps. demonstrates the use of InChIKey for database alignment (e.g., comparing with trimethylsilyl derivatives). Molecular docking studies can further predict binding affinities with biological targets .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS) with computational predictions (e.g., ACD/Labs or ChemDraw). For instance, resolved overlapping methylene signals (δ 2.22–2.71 ppm) via 2D-COSY NMR. Discrepancies in carbonyl peaks (170–175 ppm) may indicate tautomeric forms .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

  • Methodological Answer : Synthesize analogs with substituents at the phenyl or methylene groups (e.g., electron-withdrawing/-donating groups). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants). highlights thiadiazole derivatives as bioactive scaffolds for SAR exploration .

Q. What advanced techniques characterize the stereochemical configuration of this compound derivatives?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA column) with polarimetric detection or X-ray crystallography. For example, resolved enantiomers of α-methoxyphenylacetic acid via chiral columns (hexane/isopropanol 95:5), a method adaptable to similar pentanoic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.